molecular formula C18H24N2O4S B4884319 N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide

N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide

Cat. No. B4884319
M. Wt: 364.5 g/mol
InChI Key: YDGIMWNEOQUNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide, commonly known as AD NBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AD NBS belongs to the class of sulfonamide compounds and is structurally similar to other sulfonamide-based drugs, such as sulfa drugs and sulfonamide antibiotics.

Mechanism of Action

The mechanism of action of AD NBS involves the inhibition of the enzyme carbonic anhydrase (CA). CA is an enzyme that plays a crucial role in various physiological processes, such as acid-base balance, respiration, and ion transport. AD NBS binds to the active site of CA, preventing its activity and leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of AD NBS are primarily related to its inhibition of CA. This inhibition leads to a decrease in the production of bicarbonate ions, which can cause metabolic acidosis. AD NBS has also been shown to have anti-inflammatory and analgesic effects, which may be related to its inhibition of CA.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AD NBS in lab experiments is its specificity for CA inhibition. This specificity allows researchers to study the effects of CA inhibition on various physiological processes. However, the use of AD NBS in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on AD NBS. One area of research is the development of AD NBS-based drugs for the treatment of neurodegenerative diseases. Another area of research is the study of the effects of AD NBS on other enzymes and physiological processes. Additionally, the development of new synthesis methods for AD NBS may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of AD NBS involves the reaction of 1-(2-adamantyl)ethylamine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain pure AD NBS.

Scientific Research Applications

AD NBS has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. AD NBS has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-11(18-14-6-12-5-13(8-14)9-15(18)7-12)19-25(23,24)17-4-2-3-16(10-17)20(21)22/h2-4,10-15,18-19H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGIMWNEOQUNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide

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